molecular formula C23H17N5O2S B2582199 N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114627-45-0

N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

Cat. No. B2582199
CAS RN: 1114627-45-0
M. Wt: 427.48
InChI Key: YXLABKYMFNCYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety . This moiety acts as a hydrogen-binding domain and two-electron donor system, and as a constrained pharmacophore .


Chemical Reactions Analysis

The chemical reactivity of this compound involves the possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring . This compound also shows potential for antimicrobial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 427.48. Its 1H NMR spectrum showed a triplet signal at δ = -1.39 ppm corresponding to the methyl group of OCH2CH3, two singlet signals at 2.31 and 2.52 ppm corresponding to the CH3 groups, quartet signal at 4.33 ppm corresponding to the methylene group of OCH2CH3, and two doublet signals at 8.33 and 8.42 ppm of the protons of 4-NO2C6H4 .

Scientific Research Applications

Antitumor Activity

Research on quinazolinone derivatives, similar to the chemical structure of interest, has highlighted their potential as antitumor agents. For example, compounds with selective inhibitory activity against tumor-associated carbonic anhydrase isoforms have been reported, suggesting a role in cancer therapy by targeting enzyme activity within tumor cells (Bozdağ et al., 2017). Such research underscores the potential application of N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide in oncology, particularly in the development of novel anticancer drugs.

Antibacterial and Antifungal Activities

Quinazolinone and thiadiazole derivatives have also been explored for their antibacterial and antifungal properties. Novel quinazolinone compounds have demonstrated potent in vitro antimicrobial activity against a range of bacterial and fungal pathogens (Mohamed et al., 2010). This suggests that compounds like this compound could be valuable in the development of new antimicrobial agents, contributing to the fight against drug-resistant infections.

Synthesis and Chemical Transformations

The synthesis and chemical transformations of related quinazolinone and thiadiazole derivatives have been a subject of interest, offering insights into the development of novel compounds with enhanced biological activities. Studies have focused on the design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents (Bavetsias et al., 2002), highlighting the importance of solubility in the pharmacological effectiveness and bioavailability of these compounds. This research area could be relevant for optimizing the properties of this compound for specific scientific and therapeutic applications.

properties

IUPAC Name

N-benzyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c29-20(24-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)25-22-27-28-21(30)18-8-4-5-9-19(18)26-23(28)31-22/h1-13H,14H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLABKYMFNCYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.